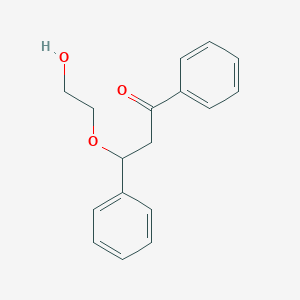
1-Propanone, 3-(2-hydroxyethoxy)-1,3-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanone, 3-(2-hydroxyethoxy)-1,3-diphenyl- is a chemical compound with the molecular formula C17H18O3. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a propanone group attached to a diphenyl structure with a hydroxyethoxy substituent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Propanone, 3-(2-hydroxyethoxy)-1,3-diphenyl- typically involves the reaction of 1,3-diphenylpropanone with ethylene glycol under acidic or basic conditions. The reaction is carried out at elevated temperatures to facilitate the formation of the hydroxyethoxy group.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Propanone, 3-(2-hydroxyethoxy)-1,3-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydroxyethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ethers or esters.
Applications De Recherche Scientifique
1-Propanone, 3-(2-hydroxyethoxy)-1,3-diphenyl- has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Propanone, 3-(2-hydroxyethoxy)-1,3-diphenyl- involves its role as a photoinitiator. Upon exposure to light, the compound undergoes homolytic cleavage to generate free radicals. These radicals initiate polymerization reactions by reacting with monomers to form polymer chains. The hydroxyethoxy group enhances the solubility and compatibility of the compound with various substrates .
Comparaison Avec Des Composés Similaires
2-Hydroxy-2-methylpropiophenone: Another photoinitiator used in polymerization reactions.
2-Propanone, 1-(4-hydroxy-3-methoxyphenyl)-: Known for its applications in organic synthesis.
Uniqueness: 1-Propanone, 3-(2-hydroxyethoxy)-1,3-diphenyl- is unique due to its specific structure, which combines the properties of a ketone and an ether. This combination allows it to participate in a wide range of chemical reactions and enhances its utility in various applications, particularly in the field of photopolymerization.
Propriétés
Numéro CAS |
652146-33-3 |
|---|---|
Formule moléculaire |
C17H18O3 |
Poids moléculaire |
270.32 g/mol |
Nom IUPAC |
3-(2-hydroxyethoxy)-1,3-diphenylpropan-1-one |
InChI |
InChI=1S/C17H18O3/c18-11-12-20-17(15-9-5-2-6-10-15)13-16(19)14-7-3-1-4-8-14/h1-10,17-18H,11-13H2 |
Clé InChI |
XCHMKOCYDDCJTB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)OCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


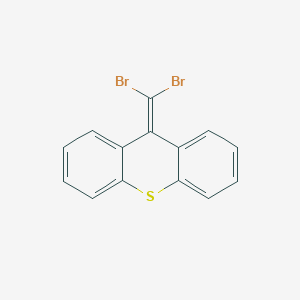

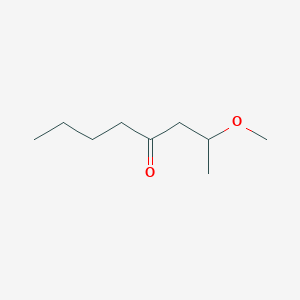
![tert-Butyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate](/img/structure/B12527346.png)
![1-(4-fluorophenyl)-9H-pyrido[3,4-b]indole](/img/structure/B12527347.png)
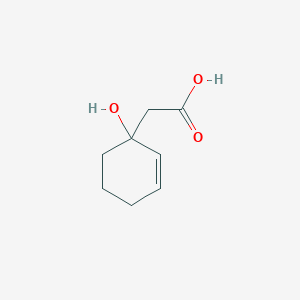
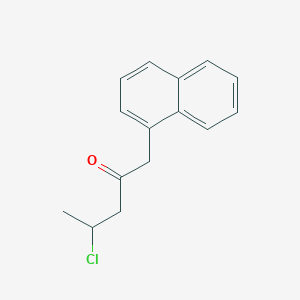
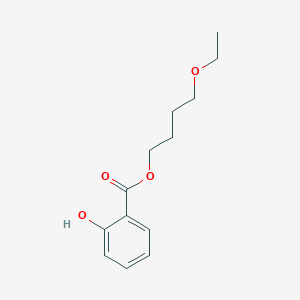
![1-(4-Methoxyphenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12527371.png)
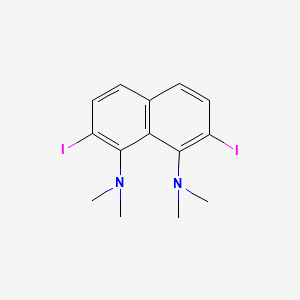
![3,5-Dimethyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B12527387.png)

![1,3-Benzenediol, 5-[[[5-(4-hydroxyphenyl)-3-pyridinyl]amino]methyl]-](/img/structure/B12527395.png)
![3,3-Bis[(benzyloxy)methyl]oct-5-ynal](/img/structure/B12527396.png)
